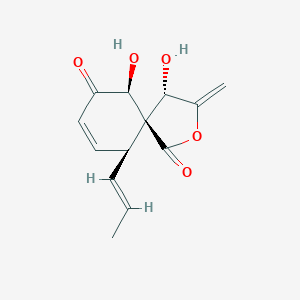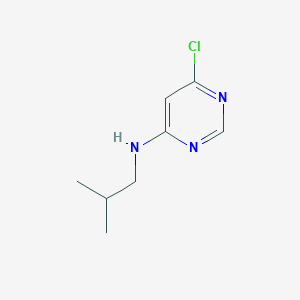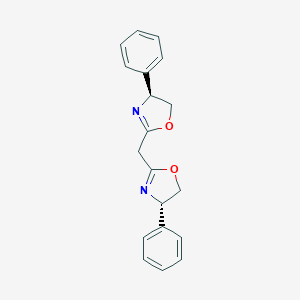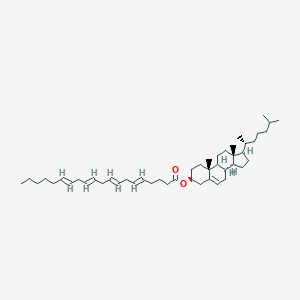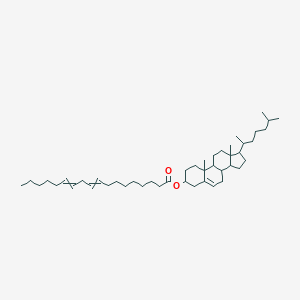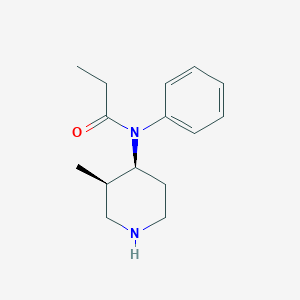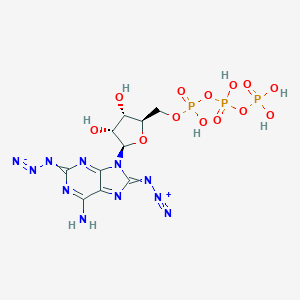
2,8-Diazidoadenosine 5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Diazidoadenosine 5'-triphosphate (N3-ATP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. N3-ATP is a derivative of adenosine triphosphate (ATP), which is an essential molecule involved in cellular energy metabolism. N3-ATP is a powerful tool for studying the mechanisms of various biochemical processes due to its ability to selectively modify ATP-binding proteins.
Applications De Recherche Scientifique
2,8-Diazidoadenosine 5'-triphosphate has a wide range of applications in biochemical research. It can be used to selectively label ATP-binding proteins and study their function in various cellular processes. 2,8-Diazidoadenosine 5'-triphosphate has been used to investigate the mechanisms of protein kinase activity, DNA replication, and RNA transcription. It has also been used to study the structure and function of ion channels, G protein-coupled receptors, and transporters.
Mécanisme D'action
2,8-Diazidoadenosine 5'-triphosphate acts as a photoaffinity label for ATP-binding proteins. Upon exposure to UV light, the azide group in 2,8-Diazidoadenosine 5'-triphosphate forms a highly reactive nitrene intermediate, which can covalently modify nearby amino acid residues in the ATP-binding site of a protein. This modification results in the formation of a stable adduct between 2,8-Diazidoadenosine 5'-triphosphate and the protein, which can be detected and analyzed using various biochemical techniques.
Biochemical and Physiological Effects
The covalent modification of ATP-binding proteins by 2,8-Diazidoadenosine 5'-triphosphate can have various biochemical and physiological effects. For example, the modification of a protein kinase by 2,8-Diazidoadenosine 5'-triphosphate can lead to the inhibition or activation of its activity, depending on the location and nature of the modification. Similarly, the modification of an ion channel or transporter by 2,8-Diazidoadenosine 5'-triphosphate can alter its function and affect cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,8-Diazidoadenosine 5'-triphosphate in lab experiments has several advantages and limitations. One of the main advantages is its high selectivity for ATP-binding proteins, which allows for the specific labeling and analysis of these proteins in complex mixtures. Another advantage is its versatility, as it can be used to study a wide range of proteins and cellular processes. However, one limitation of 2,8-Diazidoadenosine 5'-triphosphate is its potential for nonspecific labeling of proteins, which can lead to false-positive results. Additionally, the use of UV light for the activation of 2,8-Diazidoadenosine 5'-triphosphate can cause damage to cells and proteins, which must be carefully controlled.
Orientations Futures
The use of 2,8-Diazidoadenosine 5'-triphosphate in biochemical research is still evolving, and several future directions can be envisioned. One direction is the development of new methods for the synthesis of 2,8-Diazidoadenosine 5'-triphosphate, which can improve its yield and purity. Another direction is the application of 2,8-Diazidoadenosine 5'-triphosphate in the study of protein-protein interactions, which can provide insights into the complex signaling networks that regulate cellular processes. Additionally, the use of 2,8-Diazidoadenosine 5'-triphosphate in live-cell imaging and proteomics studies can further expand its applications and contribute to the understanding of cellular function and disease mechanisms.
Conclusion
In conclusion, 2,8-Diazidoadenosine 5'-triphosphate (2,8-Diazidoadenosine 5'-triphosphate) is a powerful tool for studying the mechanisms of various biochemical processes. Its ability to selectively label ATP-binding proteins has made it a valuable reagent in biochemical research, and its applications are still expanding. The synthesis of 2,8-Diazidoadenosine 5'-triphosphate requires careful control of reaction conditions, and its use in lab experiments has both advantages and limitations. Further research is needed to fully explore the potential of 2,8-Diazidoadenosine 5'-triphosphate in the study of cellular function and disease mechanisms.
Méthodes De Synthèse
The synthesis of 2,8-Diazidoadenosine 5'-triphosphate involves the reaction of ATP with sodium azide (NaN3) in the presence of copper(II) sulfate (CuSO4). The reaction proceeds through a series of steps, including the formation of intermediate compounds, and requires careful control of reaction conditions to obtain a high yield of 2,8-Diazidoadenosine 5'-triphosphate. The synthesis of 2,8-Diazidoadenosine 5'-triphosphate has been optimized by various research groups, and several methods are available in the literature.
Propriétés
Numéro CAS |
137705-53-4 |
|---|---|
Nom du produit |
2,8-Diazidoadenosine 5'-triphosphate |
Formule moléculaire |
C10H14N11O13P3 |
Poids moléculaire |
589.21 g/mol |
Nom IUPAC |
[[6-amino-8-diazonioimino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-2-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C10H14N11O13P3/c11-6-3-7(16-9(15-6)17-19-12)21(10(14-3)18-20-13)8-5(23)4(22)2(32-8)1-31-36(27,28)34-37(29,30)33-35(24,25)26/h2,4-5,8,22-23H,1H2,(H6-,11,12,15,17,24,25,26,27,28,29,30)/t2-,4-,5-,8-/m1/s1 |
Clé InChI |
XOLZTRMRXUOXCO-UMMCILCDSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES |
C(C1C(C(C(O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Synonymes |
2,8-diazido-ATP 2,8-diazidoadenosine 5'-triphosphate 2,8-DiN3ATP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



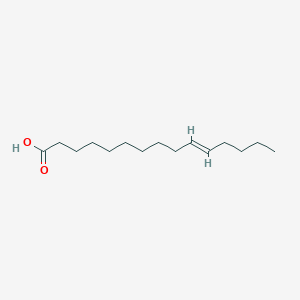
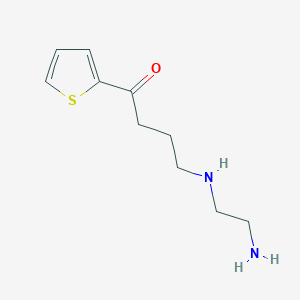
![4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide](/img/structure/B163404.png)
